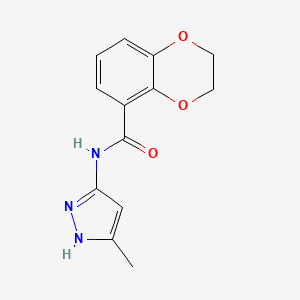![molecular formula C14H14N4OS B7577251 N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole carboxamides. It is commonly known as JWH-018, and it is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors. It has gained popularity as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.
Wirkmechanismus
JWH-018 acts as a potent agonist for the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor and activates it, leading to a cascade of intracellular events that ultimately result in its psychoactive effects. It has been shown to have a higher affinity for the CB1 receptor than THC, the primary psychoactive component of cannabis.
Biochemical and Physiological Effects:
JWH-018 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. It has also been shown to have effects on the cardiovascular system, such as increasing blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
JWH-018 has several advantages for use in lab experiments, including its potency, selectivity, and availability. It can be easily synthesized and is readily available for purchase. However, it also has several limitations, including its potential for abuse and its lack of specificity for the CB1 receptor.
Zukünftige Richtungen
There are several future directions for research on JWH-018. One area of interest is its potential use in treating various neurological disorders, such as multiple sclerosis and epilepsy. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to fully understand its biochemical and physiological effects and its potential for abuse.
Synthesemethoden
JWH-018 can be synthesized using various methods, including the condensation of 1-(2-methylphenyl)-2-methylaminopropan-1-one with 5-(2-methyl-2-thienyl)-1,3,4-oxadiazole-2-carboxylic acid, followed by N-methylation with methyl iodide. Other methods include the use of indole or indazole as the starting materials, followed by modification with various substituents.
Wissenschaftliche Forschungsanwendungen
JWH-018 has been extensively studied for its potential applications in scientific research. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been investigated for its potential use in treating various neurological disorders, such as multiple sclerosis, epilepsy, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-12(20-8-15-9)7-18(2)14(19)13-10-5-3-4-6-11(10)16-17-13/h3-6,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZHZUJIQPAAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminomethyl)pyrrolidin-1-yl]-(4-fluoro-3-methylphenyl)methanone](/img/structure/B7577173.png)
![3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid](/img/structure/B7577197.png)
![3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7577205.png)


![3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7577222.png)
![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)

![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)

![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)
